molecular formula C21H17N5O3 B4083465 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone

2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone

Cat. No. B4083465
M. Wt: 387.4 g/mol
InChI Key: SIGFRMXLMCAUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone, also known as AG-1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer Inc. and has since been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activation of the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone in lab experiments is its specificity for EGFR. This allows researchers to selectively target EGFR signaling pathways without affecting other signaling pathways. However, one limitation of using 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone is its relatively short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for research on 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone. Another area of interest is the investigation of the efficacy of 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone in combination with other targeted therapies and chemotherapy. Finally, there is a need for further studies to determine the optimal dosing and administration schedule for 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone in preclinical and clinical settings.
Conclusion
In conclusion, 2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone is a synthetic small molecule inhibitor of EGFR tyrosine kinase that has shown promise in cancer treatment. Its specific targeting of EGFR signaling pathways makes it a valuable tool for researchers studying cancer biology. Further research is needed to fully understand its potential applications in cancer treatment and to optimize its use in preclinical and clinical settings.

Scientific Research Applications

2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

2-methyl-4-[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-25-21(27)17-7-3-2-6-16(17)20(24-25)15-8-9-18(19(11-15)26(28)29)23-13-14-5-4-10-22-12-14/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFRMXLMCAUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-{3-nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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